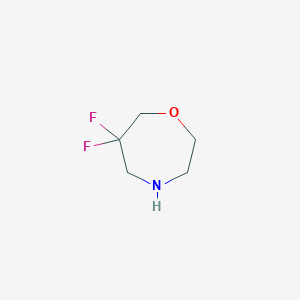
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eugenol is a natural compound found in various plants, including cloves, nutmeg, and cinnamon. The deuterated version of this compound is used in scientific research to study the effects of deuterium substitution on the chemical and physical properties of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene typically involves the deuteration of 4-Butyl-2-methoxyphenol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene has several scientific research applications:
Chemistry: Used to study the effects of deuterium substitution on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of deuterated materials with unique properties for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene involves the interaction of the deuterated molecule with its molecular targets. Deuterium substitution can affect the bond strength and reaction rates, leading to differences in the compound’s behavior compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its use, such as in metabolic studies or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butyl-2-methoxyphenol (Eugenol): The non-deuterated analog of the compound.
4-Butyl-2-deuterio-1-methoxybenzene: A partially deuterated analog.
4-Butyl-2-methoxy-1-deuteriobenzene: Another partially deuterated analog.
Uniqueness
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene is unique due to its complete deuteration at specific positions, which provides distinct advantages in scientific research. The presence of deuterium atoms can lead to differences in reaction kinetics, stability, and metabolic pathways, making it a valuable tool for studying the effects of isotopic substitution.
Propriétés
IUPAC Name |
4-butyl-2-deuterio-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i2D3,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRGZSVKMPDX-OKIJRMHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)
